2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that features a furan ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan and quinoline moieties allow it to interact with DNA and proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the quinoline structure.
Quinoline-4-carboxylic acid: Contains the quinoline moiety but not the furan ring.
2,5-Furandicarboxylic acid: Another furan derivative with different functional groups.
Uniqueness
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the combination of the furan and quinoline structures, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Properties
CAS No. |
90034-60-9 |
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Molecular Formula |
C14H9NO4 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO4/c16-12-7-11(13-2-1-5-19-13)15-10-4-3-8(14(17)18)6-9(10)12/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
JLHYVMNQYFZGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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